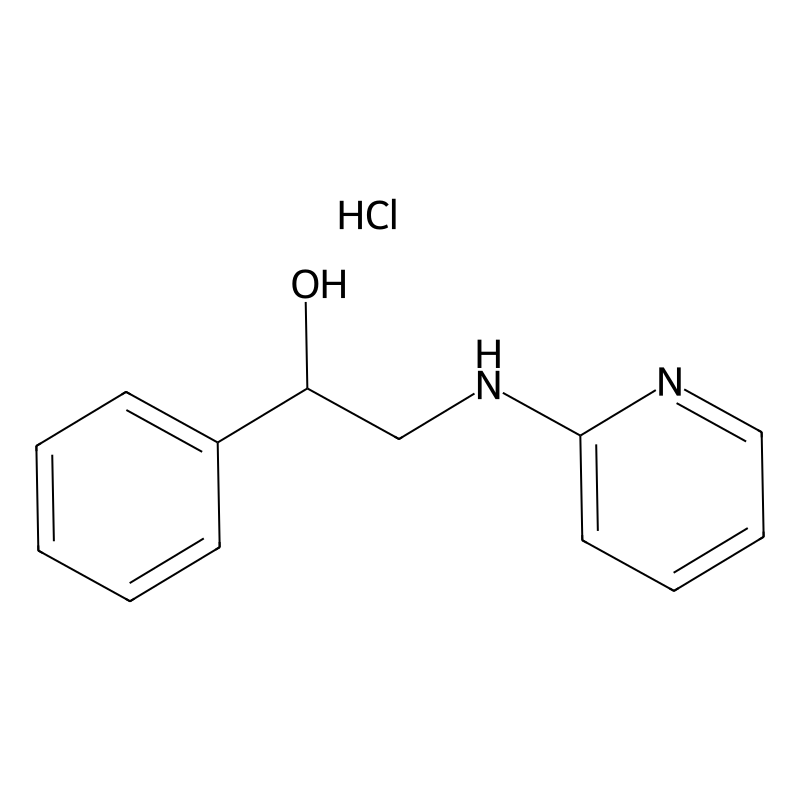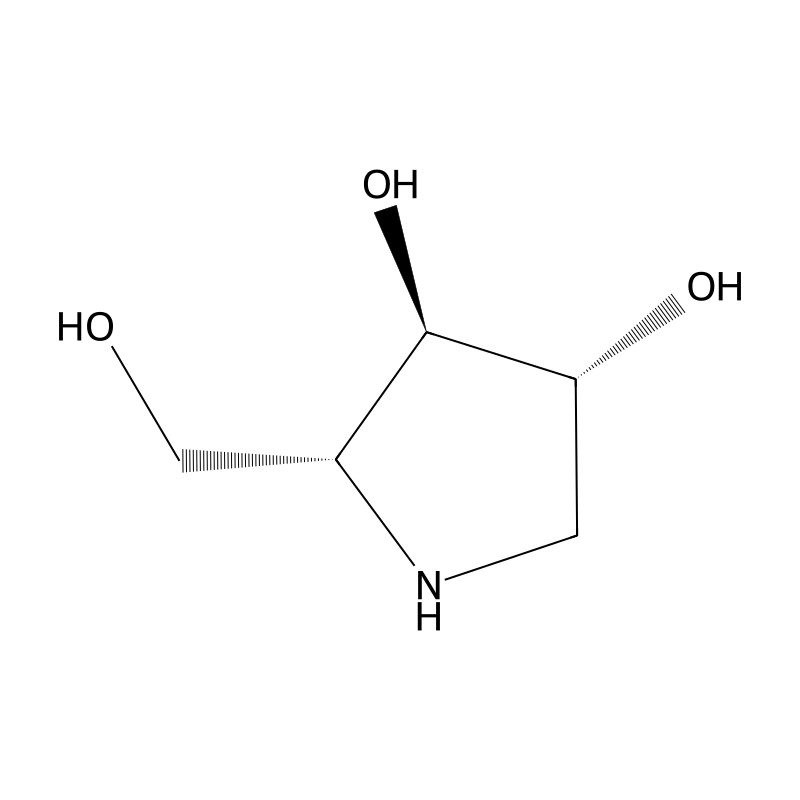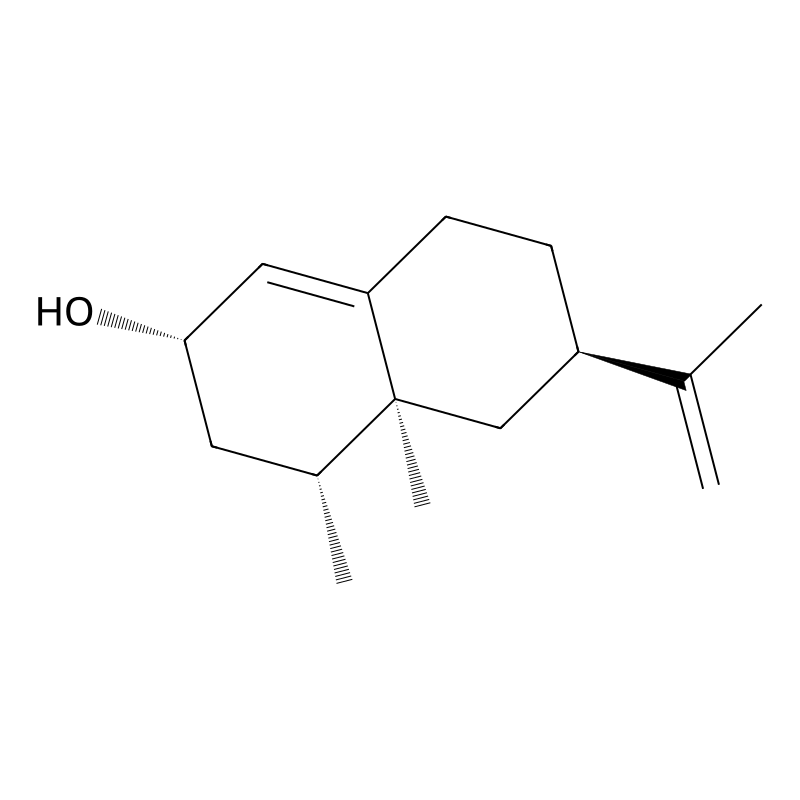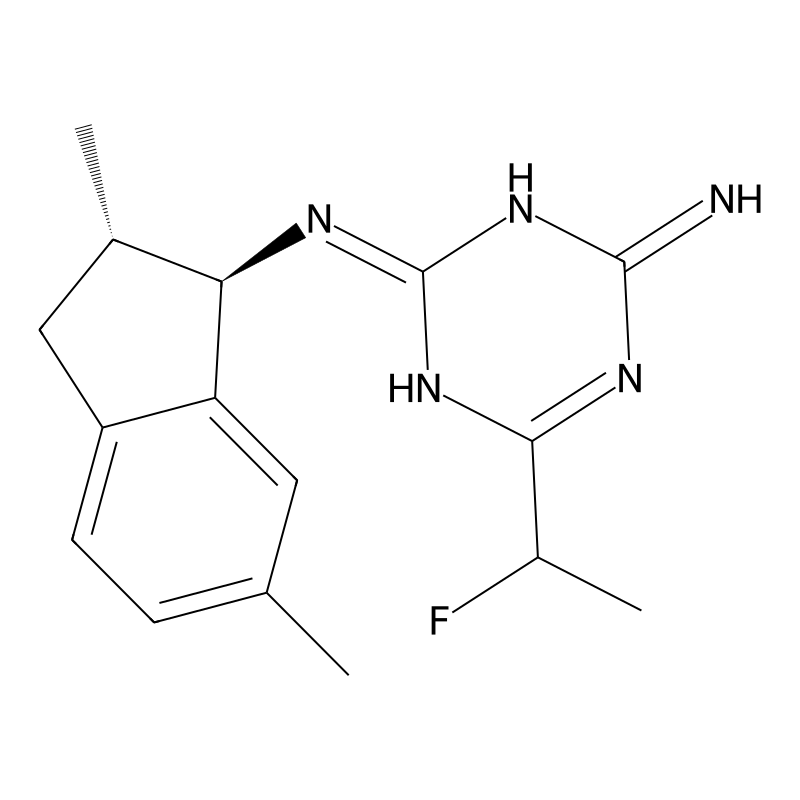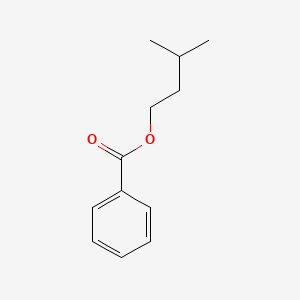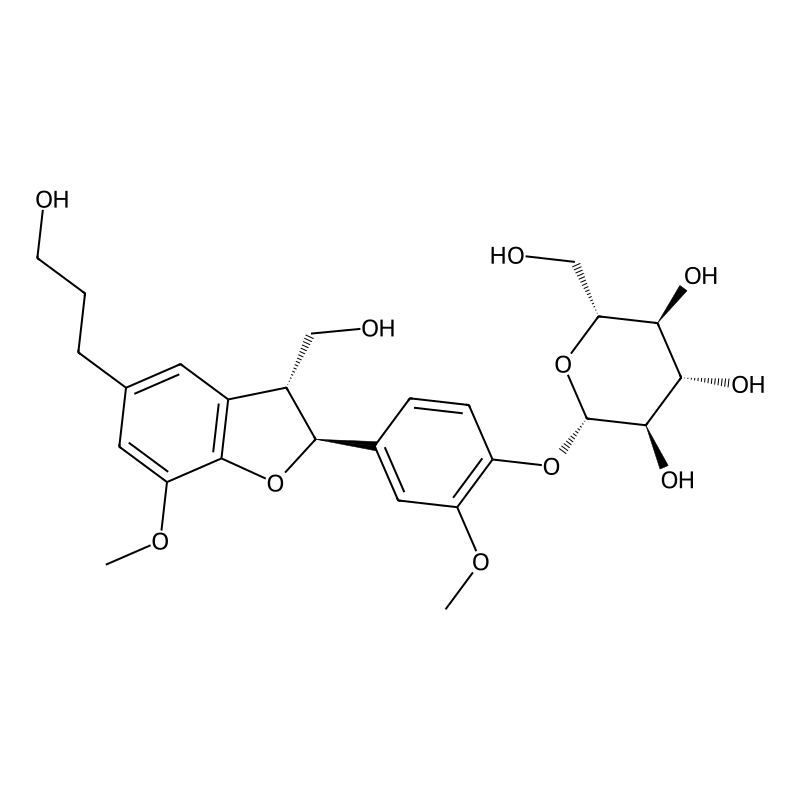Palladium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Catalysis
- Organic synthesis: Palladium catalysts are widely used in organic synthesis, particularly in C-C bond formation reactions like the Suzuki-Miyaura and Heck reactions. These reactions allow researchers to efficiently construct complex organic molecules with precise control over the structure. [Source: Royal Society of Chemistry, ]
- Hydrogenation: Palladium can act as a catalyst for hydrogenation reactions, which involve the addition of hydrogen atoms to a molecule. This process is essential in various fields, including the production of pharmaceuticals, fuels, and fine chemicals. [Source: American Chemical Society, ]
- Environmental remediation: Palladium-based catalysts are being explored for their potential to degrade harmful pollutants in water and soil. These catalysts can break down organic contaminants into less harmful substances, contributing to environmental cleanup efforts. [Source: National Center for Biotechnology Information, ]
Material Science
- Nanoparticles: Palladium nanoparticles (Pd NPs) exhibit unique size and shape-dependent properties, making them attractive for various applications in material science. They can be used in sensors, catalysts, and drug delivery systems due to their high surface area and catalytic activity. [Source: MDPI, ]
- Hydrogen storage: Palladium has the ability to absorb significant amounts of hydrogen, making it a potential candidate for hydrogen storage materials. This property is crucial for developing efficient and clean hydrogen-based energy technologies. [Source: Department of Energy, ]
Biomedicine
- Cancer research: Palladium complexes are being investigated for their potential use in cancer treatment. These complexes can target and destroy cancer cells through various mechanisms, including inducing cell death or inhibiting tumor growth. [Source: National Institutes of Health, ]
- Biosensors: Palladium nanoparticles can be functionalized to detect specific biomolecules, such as glucose or DNA. These biosensors have the potential for applications in medical diagnostics and disease monitoring. [Source: ScienceDirect, ]
Palladium is a rare, silvery-white metal belonging to the platinum group of metals. It has the atomic number 46 and the symbol Pd. This transition metal is known for its excellent catalytic properties, high corrosion resistance, and ability to absorb hydrogen. Palladium is primarily found in ores alongside other platinum group metals, and it is extracted through complex processes involving flotation and smelting.
Palladium's unique properties make it valuable in various industrial applications, particularly in catalysis, electronics, and jewelry. Its ability to catalyze reactions without being consumed makes it an essential component in catalytic converters for vehicles, where it helps reduce harmful emissions.
- Palladium metal is generally considered non-toxic.
- However, some palladium compounds can be irritating to the skin and eyes.
- Palladium dust can be a respiratory hazard. Proper handling procedures are essential when working with palladium or its compounds.
- With chlorine:
- With bromine:
- With fluorine, a mixed valence compound is produced:
Recent studies have explored the biological activity of palladium complexes, particularly their antimicrobial properties. Palladium compounds have demonstrated significant activity against various pathogens, including:
- Gram-positive bacteria: Such as Staphylococcus aureus.
- Fungi: Compounds derived from palladium have shown antifungal activities against species like Candida albicans and Cryptococcus neoformans.
Research indicates that certain palladium complexes exhibit low cytotoxicity against mammalian cells while retaining antibacterial efficacy . For instance, palladium complexes have been found to be effective against resistant strains of bacteria, making them promising candidates for new antimicrobial agents .
Palladium can be synthesized through several methods:
- Hydrothermal Synthesis: This method involves the reaction of palladium precursors under high temperature and pressure conditions in aqueous solutions. It allows for the production of nanoparticles with controlled morphology .
- Electrochemical Deposition: Palladium can be deposited onto substrates using electrochemical techniques. This method is often used to create thin films or coatings for various applications .
- Chemical Reduction: Palladium salts can be reduced using various chemical agents to produce metallic palladium. This method is commonly employed in laboratory settings for synthesizing palladium nanoparticles .
Palladium's uniqueness lies in its balance between catalytic activity and biological compatibility, making it an attractive option for both industrial and medical applications. Unlike some of its counterparts, palladium's ability to form stable complexes with organic molecules enhances its utility in organic synthesis
Studies on palladium interactions focus on its biological implications and potential therapeutic uses. Research has shown that palladium complexes can interact with cellular components, leading to antimicrobial effects without significant toxicity towards healthy cells. These studies highlight the potential of palladium-based compounds as alternative therapeutic agents against resistant bacterial strains and certain cancers .
Physical Description
Solid
Color/Form
Steel white
Silver-white metal; cubic
Boiling Point
Density
Melting Point
1554.9°C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 136 of 532 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 396 of 532 companies with hazard statement code(s):;
H228 (51.52%): Flammable solid [Danger Flammable solids];
H315 (41.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (41.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (24.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (41.92%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Therapeutic Uses
In dentistry, palladium is a very common component of dental casting alloys of all types, and its use has increased over the past several decades in response to the increased cost of gold.
Pharmacology
Vapor Pressure
Pictograms


Flammable;Irritant
Other CAS
Wikipedia
General Manufacturing Information
All other basic organic chemical manufacturing
Industrial gas manufacturing
Petrochemical manufacturing
Petroleum refineries
Pharmaceutical and medicine manufacturing
Transportation equipment manufacturing
Palladium: ACTIVE
